ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate
Overview
Description
“Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate” is a complex organic compound . It is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis . This compound is utilized extensively as a reactant where the carbonyl and the cyano functions are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . One method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a pyrrole ring and a cyano group . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to its structure. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Scientific Research Applications
1. Synthesis and Characterization
The synthesis and characterization of compounds related to Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate play a crucial role in scientific research. For instance, a study explored the synthesis of new S-substituted sulfanylpyridines and thieno[2,3-b]pyridines, utilizing similar compounds as precursors. Such compounds have potential applications in developing new chemical entities for various purposes (Al-Taifi et al., 2020).
2. Crystal Structure and Antitumor Activity
This compound-related compounds have been synthesized for studying their crystal structures and potential antitumor activities. For example, a compound with a similar structure demonstrated distinct inhibition of the proliferation of certain cancer cell lines (Liu et al., 2018).
3. Antioxidant Activity
Compounds synthesized from this compound have shown significant antioxidant activity. A study demonstrated that synthesized pyrrolyl selenolopyridine compounds exhibited remarkable antioxidant properties compared to ascorbic acid (Zaki et al., 2017).
4. Enabling Access to Pyrrole Derivatives
The compound has been utilized to facilitate access to a wide range of pyrrole derivatives, which are crucial in various chemical syntheses and pharmaceutical applications (Dawadi & Lugtenburg, 2011).
5. Potential Antiinflammatory Agents
A series of derivatives synthesized from this compound have been explored for their potential as antiinflammatory agents, showcasing the compound's role in medical chemistry (Ross & Sowell, 1987).
Future Directions
The future directions for this compound involve further exploration of its synthetic utility in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . There is also a need for more Structure-Activity Relationship (SAR) research on this scaffold .
Mechanism of Action
Target of Action
Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate is a complex organic compound that is part of the broader class of N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis . .
Mode of Action
It’s known that n-cyanoacetamides, to which this compound belongs, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The compound is involved in the synthesis of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . .
Result of Action
It’s known that many derivatives of cyanoacetamide, to which this compound belongs, have been reported to have diverse biological activities .
Properties
IUPAC Name |
ethyl 2-(2-amino-3-cyano-4,5-dimethylpyrrol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-4-16-10(15)6-14-8(3)7(2)9(5-12)11(14)13/h4,6,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVQQAKAQWEVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=C1N)C#N)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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